3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-6(8-4-1)7-3-5-10-9-7/h3,5-6,8H,1-2,4H2/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNBAFGPZDBPKD-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=NOC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=NOC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Strategies for the Stereoselective Construction of the 3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole Core
The synthesis of this compound is a stereochemically sensitive process that requires precise control over the formation of both the chiral pyrrolidine (B122466) ring and the aromatic 1,2-oxazole (isoxazole) heterocycle. The strategies employed typically involve the careful integration of well-established synthetic methods for each component.
The 1,2-oxazole, or isoxazole (B147169), ring is a key structural motif found in numerous biologically active compounds. Its synthesis has been achieved through a variety of classical and modern methods. One of the most prevalent strategies is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. researchgate.net This method is highly versatile for creating substituted isoxazoles.
Another common approach involves the cyclization of β-dicarbonyl compounds or their equivalents with hydroxylamine (B1172632). researchgate.net More contemporary methods have also been developed, including gold-catalyzed cycloadditions of α-diazo oxime ethers with nitriles, which offer an efficient route to highly substituted oxazoles. nih.gov The van Leusen oxazole (B20620) synthesis, utilizing tosylmethylisocyanide (TosMIC), represents another powerful one-pot method for forming the oxazole ring from aldehydes. nih.gov
| Method | Key Reagents | Description | Reference |
|---|---|---|---|
| [3+2] Cycloaddition | Nitrile Oxide, Alkyne/Alkene | A 1,3-dipolar cycloaddition that forms the five-membered ring in a single step. It is a highly modular and widely used approach. | researchgate.net |
| Cyclization of 1,3-Diketones | 1,3-Diketone (or equivalent), Hydroxylamine | Condensation of a 1,3-dicarbonyl moiety with hydroxylamine, followed by cyclization and dehydration to form the isoxazole ring. | researchgate.net |
| Gold-Catalyzed Cycloaddition | α-Diazo Oxime Ethers, Nitriles | A modern catalytic approach that proceeds through a zwitterionic intermediate to yield highly substituted oxazoles. | nih.gov |
| van Leusen Reaction | Aldehyde, Tosylmethylisocyanide (TosMIC) | A one-pot reaction that constructs the oxazole ring from an aldehyde precursor, though more commonly applied for 1,3-oxazoles. | nih.gov |
The synthesis of optically pure pyrrolidines is of paramount importance in medicinal chemistry. nih.gov Methodologies for their construction can be broadly categorized into two main approaches: modification of existing chiral precursors and asymmetric synthesis from acyclic starting materials. mdpi.com
The most common strategy involves using the "chiral pool," with naturally occurring amino acids like (S)-proline and (S)-4-hydroxyproline serving as readily available, stereochemically defined starting materials. mdpi.comnih.gov These precursors can be chemically modified to introduce desired functionality while retaining the core stereocenter. mdpi.com
Asymmetric methods from acyclic precursors provide alternative routes. The [3+2] dipolar cycloaddition of azomethine ylides with alkenes is a powerful technique for building the pyrrolidine ring with control over multiple new stereocenters. nih.govnih.gov Furthermore, ring-closing metathesis (RCM) reactions, particularly ring-closing enyne metathesis (RCEM) using Grubbs catalysts, have emerged as an efficient way to construct chiral pyrrolidine derivatives. acs.orgorganic-chemistry.org Other modern approaches include the stereoselective reduction of substituted pyrroles and photo-promoted ring contractions of pyridines. nih.govnih.gov
| Strategy | Starting Materials | Key Features | Reference |
|---|---|---|---|
| Chiral Pool Synthesis | L-Proline, 4-Hydroxy-L-proline | Utilizes readily available, inexpensive chiral starting materials. Ensures high optical purity. | mdpi.com |
| [3+2] Dipolar Cycloaddition | Azomethine Ylides, Alkenes | Atom-economical construction of the five-membered ring with the potential to create up to four new stereocenters. | nih.gov |
| Ring-Closing Enyne Metathesis (RCEM) | Acyclic Enyne Precursors | A powerful cyclization method using ruthenium catalysts (e.g., Grubbs catalyst) under mild conditions. | acs.orgorganic-chemistry.org |
| Catalytic Hydrogenation | Substituted Pyrroles | Heterogeneous catalytic reduction can achieve excellent diastereoselectivity, creating multiple stereocenters. | nih.gov |
The crucial step in synthesizing the target molecule is the stereocontrolled coupling of the two heterocyclic components. This can be achieved by two primary retrosynthetic approaches: forming the oxazole ring onto a pre-existing chiral pyrrolidine template, or coupling the two pre-formed rings.
A highly effective method for controlling stereochemistry during ring formation is the use of 1,3-dipolar cycloaddition reactions where the chiral information is contained within one of the reactants. For instance, an azomethine ylide generated in situ from L-proline can react with a dipolarophile to create complex heterocyclic systems with high diastereoselectivity. bohrium.com While not forming the target molecule directly, this principle can be applied. An analogous strategy would involve the [3+2] cycloaddition of a nitrile oxide with an alkene derived from an (S)-pyrrolidine precursor, such as N-vinyl-pyrrolidine, thereby transferring the chirality of the pyrrolidine to the newly formed structure.
Alternatively, a functionalized chiral pyrrolidine can serve as the starting point. For example, N-protected (S)-proline can be converted to an aldehyde, which is then transformed into an aldoxime. This aldoxime can be subsequently cyclized to form the 3-substituted 1,2-oxazole ring, preserving the stereocenter at the 2-position of the pyrrolidine.
A plausible and efficient stepwise construction of this compound would leverage the chiral pool approach, starting from readily available N-protected (S)-proline.
A hypothetical synthetic route could be:
Protection and Activation : Start with (S)-proline and protect the secondary amine, typically with a Boc (tert-butyloxycarbonyl) group, to give N-Boc-(S)-proline.
Conversion to Aldoxime : The carboxylic acid of N-Boc-(S)-proline can be reduced to the corresponding alcohol (N-Boc-(S)-prolinol) and then oxidized to the aldehyde (N-Boc-(S)-prolinal). mdpi.com Reaction of this chiral aldehyde with hydroxylamine would yield the corresponding aldoxime.
Nitrile Oxide Formation and Cycloaddition : The aldoxime can be converted in situ to a nitrile oxide using a mild oxidant like N-chlorosuccinimide (NCS) or sodium hypochlorite. This highly reactive intermediate can then undergo a [3+2] cycloaddition with a simple alkyne, such as acetylene, to form the 1,2-oxazole ring.
Deprotection : The final step would involve the removal of the Boc protecting group, typically under acidic conditions (e.g., with trifluoroacetic acid), to yield the target compound, this compound.
This stepwise construction ensures that the stereochemical integrity of the (2S)-center, derived from natural L-proline, is maintained throughout the synthesis. mdpi.com
Exploration of Diverse Chemical Transformations of this compound
The reactivity of this compound is dictated by the functional groups present in its structure: a secondary amine on the pyrrolidine ring and the C-H bonds of the aromatic oxazole ring.
The pyrrolidine and oxazole moieties offer distinct opportunities for functional group interconversion, allowing for the synthesis of a diverse library of derivatives.
Pyrrolidine Ring Transformations: The secondary amine of the pyrrolidine ring is the most reactive site for functionalization. It can readily undergo a variety of classical nitrogen-centered reactions, including:
N-Alkylation : Reaction with alkyl halides to introduce new alkyl substituents.
N-Acylation : Reaction with acyl chlorides or anhydrides to form amides.
N-Sulfonylation : Reaction with sulfonyl chlorides to form sulfonamides.
Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products.
These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of amine-containing compounds. mdpi.com
Oxazole Ring Transformations: The 1,2-oxazole ring is an aromatic heterocycle and is generally stable, but it can undergo specific transformations.
C-H Functionalization : Directed metalation of the C-H bonds on the oxazole ring, followed by quenching with an electrophile, can introduce substituents at specific positions. Modern cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, can also be employed following C-H activation or conversion to a halide. nih.govmdpi.com
Ring-Opening Reactions : A characteristic reaction of the 1,2-oxazole ring is its reductive cleavage. Hydrogenolysis of the weak N-O bond can open the ring to reveal a β-hydroxy ketone or an enaminone, which are versatile synthetic intermediates. nih.gov This transformation effectively uses the oxazole as a masked functional group.
| Ring | Transformation | Reagents/Conditions | Resulting Functional Group |
|---|---|---|---|
| Pyrrolidine | N-Acylation | Acyl chloride (RCOCl), Base | N-acyl pyrrolidine (Amide) |
| Pyrrolidine | N-Alkylation | Alkyl halide (R-X), Base | N-alkyl pyrrolidine (Tertiary Amine) |
| Pyrrolidine | N-Sulfonylation | Sulfonyl chloride (RSO₂Cl), Base | N-sulfonyl pyrrolidine (Sulfonamide) |
| Oxazole | C-H Metalation/Alkylation | 1. Strong base (e.g., n-BuLi) 2. Electrophile (e.g., R-X) | Substituted 1,2-oxazole |
| Oxazole | Reductive Ring Cleavage | H₂, Pd/C or other reducing agents | Enaminone or β-Hydroxy Ketone |
Regioselective and Chemoselective Modifications
The structural arrangement of this compound presents distinct sites for chemical modification, allowing for regioselective and chemoselective transformations. The pyrrolidine ring contains a secondary amine, which is a primary site for functionalization, while the oxazole ring and the pyrrolidine backbone offer C-H bonds that can be targeted for further derivatization.
Chemoselectivity is often demonstrated by targeting the nucleophilic nitrogen of the pyrrolidine ring. This nitrogen can be readily functionalized through reactions such as N-acylation, N-alkylation, and N-arylation, without affecting the less reactive oxazole ring. The choice of reagents and conditions is crucial to ensure that modification occurs exclusively at the nitrogen atom.
Regioselectivity becomes critical when modifying the C-H bonds of the scaffold. While the oxazole ring is generally electron-deficient and less prone to electrophilic substitution, modern C-H functionalization techniques could offer pathways for its modification. Drawing parallels from other heterocyclic systems, strategies like iridium-catalyzed C-H borylation could potentially be adapted to selectively install boryl groups onto the benzenoid ring of related fused systems, which can then be further functionalized. nih.gov Similarly, dearomative oxidation reactions, which have been successfully applied to pyrroles to yield Δ³-pyrrol-2-ones, could inspire methods for the regioselective oxidation of the pyrrolidine moiety if suitable precursors are designed. researchgate.net A regiocontrolled synthesis of pyrrole-2-carboxaldehydes has been achieved from pyrrole (B145914) Weinreb amides, which were then regioselectively oxidized to 3-pyrrolin-2-ones, highlighting that control over substitution patterns is achievable. nih.gov
Formation of Fused Ring Systems and Polycyclic Analogues Incorporating this compound Motifs
The this compound core is a valuable building block for the construction of more complex fused and polycyclic systems. Such structures are of significant interest in medicinal chemistry for exploring three-dimensional chemical space. Methodologies to achieve these architectures often involve leveraging the reactivity of the pyrrolidine ring or functional groups appended to the core structure.
One primary strategy involves intramolecular reactions. For instance, if a suitable functional group is attached to the pyrrolidine nitrogen, an intramolecular cycloaddition or condensation reaction can be initiated to form a new ring fused to the pyrrolidine. A straightforward approach to complex fused-ring heterocyclic derivatives has been demonstrated through 1,3-dipolar cycloaddition reactions, which can lead to polycyclic pyrrolidine-containing systems. thieme.denih.gov
Annulation reactions represent another powerful tool. Researchers have developed methods for the construction of imidazole-fused-ring systems via iron-catalyzed C(sp3)-H amination-cyclization, a strategy that could potentially be adapted to derivatives of this compound to create novel polyheterocyclic frameworks. organic-chemistry.org Similarly, the synthesis of fused-ring oxazolopyrrolopyridopyrimidine systems has been reported, demonstrating the feasibility of constructing intricate architectures by reacting a pyrrolidine-based precursor with other heterocyclic building blocks. nih.gov These approaches underscore the versatility of the pyrrolidine motif in generating diverse and complex molecular scaffolds.
Mechanistic Investigations of Reaction Pathways in this compound Synthesis
Understanding the reaction mechanisms underlying the synthesis of this compound is fundamental for optimizing reaction conditions and controlling stereochemistry. The primary route to the 1,2-oxazole (isoxazole) ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkene.
Elucidation of Key Intermediates and Transition States
The synthesis of the oxazole ring likely proceeds through a (3+2) cycloaddition mechanism. researchgate.net In this pathway, an azomethine ylide, acting as the three-atom component, reacts with a dipolarophile. researchgate.net Computational studies, such as Density Functional Theory (DFT) calculations, are instrumental in elucidating the mechanistic details of these cycloadditions. nih.govresearchgate.net Such studies have helped to identify the geometries of transition states, which can explain observed stereoselectivities. researchgate.net For example, in related systems, DFT calculations have shown that while the endo cycloadduct is thermodynamically more stable, the kinetic data favors the exo pathway, indicating a kinetically controlled mechanism. researchgate.net The key intermediates in the synthesis would be the in-situ generated dipole (such as a nitrile oxide or an azomethine ylide) and the dipolarophile (an appropriately substituted alkene precursor to the pyrrolidine ring, or vice versa). nih.govresearchgate.net The reaction is often asynchronous, meaning the two new sigma bonds are not formed simultaneously in the transition state. researchgate.net
Role of Catalysis and Reaction Conditions on Yield and Selectivity
Catalysis and reaction conditions play a pivotal role in the synthesis of heterocyclic compounds, influencing reaction rates, yields, and, crucially for a chiral molecule like this compound, the selectivity.
Transition metal catalysis is a cornerstone of modern synthetic chemistry. mdpi.com For instance, copper(II) carboxylate promoted intramolecular carboamination provides access to N-functionalized pyrrolidines, and the mechanism is believed to involve an aminocupration step. nih.gov Iridium-catalyzed reactions have been developed for the reductive generation of azomethine ylides from amides, which then undergo [3+2] cycloaddition to form pyrrolidines. nih.gov The choice of metal can be critical; in the synthesis of 1,2,4-triazoles via [3+2] cycloaddition, a silver(I) catalyst selectively produces the 1,3-disubstituted isomer, whereas a copper catalyst yields the 1,5-disubstituted product. frontiersin.org
Reaction conditions such as solvent, temperature, and the use of additives also exert significant control. Temperature, for example, can mediate the selective synthesis of different products from the same starting materials in copper-catalyzed reactions. frontiersin.org The use of microwave heating has been shown to reduce reaction times in the synthesis of pyrrolidines. nih.gov The table below summarizes the impact of various catalysts and conditions on related heterocyclic syntheses, offering insights applicable to the synthesis of this compound derivatives.
| Catalyst/Condition | Reaction Type | Effect on Yield/Selectivity | Reference |
| Copper(II) Neodecanoate | Intramolecular Carboamination | Enhanced efficiency for pyrrolidine formation. | nih.gov |
| Vaska's Complex [IrCl(CO)(PPh3)2] | Reductive [3+2] Cycloaddition | Enables use of amides to generate azomethine ylides for pyrrolidine synthesis. | nih.gov |
| FeCl3 | C-H Amination/Cyclization | Catalyzes formation of imidazole-fused rings under aerobic conditions. | organic-chemistry.org |
| Vanadium Complexes | Olefin Polymerization | Ligand structure on vanadium catalyst influences activity and polymer properties. | mdpi.com |
| Microwave Irradiation | Various syntheses | Reduces reaction times, often improves yields. | nih.govijpsonline.com |
| Temperature Control | Cu-catalyzed Cycloaddition | Can switch selectivity between different constitutional isomers. | frontiersin.org |
Green Chemistry Approaches in the Synthesis of this compound and its Analogues
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to reduce environmental impact. nih.gov For the synthesis of this compound and its analogues, several green strategies can be employed.
Ultrasound-assisted synthesis has emerged as a powerful green technique, enhancing reaction rates and yields while often reducing the need for harsh conditions. nih.gov This method has been successfully applied to the synthesis of isoxazole derivatives, offering advantages like shorter reaction times and higher atom economy. mdpi.compreprints.org Microwave-assisted organic synthesis (MAOS) is another impactful green method that can accelerate reactions and improve synthetic efficiency. nih.gov
The choice of solvent is another key aspect of green chemistry. The use of water as a solvent, where feasible, is highly desirable as it avoids volatile organic compounds. mdpi.com Solvent-free protocols and the use of greener solvents like anisole (B1667542) are also effective approaches. organic-chemistry.orgmdpi.com An iron-catalyzed method for constructing imidazole-fused rings highlights a green approach by using air as the oxidant and producing water as the only byproduct. organic-chemistry.org
| Green Method | Key Advantages | Application Example | Reference |
| Ultrasonic Irradiation | Enhanced reaction efficiency, reduced energy use, shorter reaction times. | One-pot, three-component synthesis of isoxazole derivatives. | mdpi.compreprints.org |
| Microwave Irradiation | Increased synthetic efficiency, faster reactions. | Synthesis of oxadiazoles (B1248032) and pyrrolidines. | nih.govnih.gov |
| Aqueous Media | Avoids use of volatile organic solvents. | Synthesis of N-sulfonamide isoxazoles. | mdpi.com |
| Green Catalysts | Use of abundant, less toxic metals (e.g., iron). | Iron-catalyzed C-H amination for fused-ring systems. | organic-chemistry.org |
| Solvent-Free Conditions | Eliminates solvent waste. | Microwave-assisted synthesis of benzoxazole (B165842) derivatives. | ijpsonline.com |
Development of High-Throughput Synthesis Strategies for Libraries of this compound Derivatives
High-throughput synthesis is a crucial engine for drug discovery, enabling the rapid generation of large libraries of related compounds for biological screening. nih.gov Applying these strategies to the this compound scaffold would involve combinatorial and parallel synthesis techniques.
In a parallel synthesis approach, a common intermediate could be prepared on a large scale and then distributed into an array of reaction vessels. In each vessel, a different building block would be added to functionalize a specific position, for example, the pyrrolidine nitrogen. This allows for the systematic exploration of structure-activity relationships.
For larger libraries, combinatorial synthesis using the split-and-pool method can generate vast numbers of compounds. nih.gov This is often performed on a solid support, where the core scaffold is anchored to a resin. The resin is then split into portions, each reacting with a different reagent. The portions are then pooled, mixed, and split again for the next reaction step. This process allows for the exponential generation of unique compounds. nih.gov The design of such libraries is a key aspect, moving beyond simple quantity or diversity to more integrated measures of success that consider the biological target. nih.gov These high-throughput methods are essential for efficiently exploring the chemical space around the core this compound motif to identify new lead compounds.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Detailed experimental data for the ¹H, ¹³C, and ¹⁵N NMR spectra of 3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole are not available in the searched resources. Consequently, a discussion of the chemical shifts, coupling constants, and substitution patterns for this specific molecule cannot be provided.
1D NMR (¹H, ¹³C, ¹⁵N) for Basic Connectivity and Substitution Patterns
Without experimental spectra, a data table of chemical shifts and assignments for the protons, carbons, and nitrogens of this compound cannot be generated.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity, Relative Stereochemistry, and Conformational Analysis
An analysis of 2D NMR correlations to establish connectivity, relative stereochemistry, and conformational details is contingent on the availability of experimental data, which was not found.
Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis
Specific high-resolution mass spectrometry (HRMS) data or tandem mass spectrometry (MS/MS) fragmentation patterns for this compound were not located in the available literature.
High-Resolution Mass Spectrometry (HRMS)
The precise mass-to-charge ratio (m/z) for the molecular ion of this compound, which would be determined by HRMS, is not documented in the searched sources.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
A detailed analysis of the fragmentation pathways of this compound based on MS/MS experiments cannot be presented without the relevant experimental data.
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Molecular Vibrations
Experimentally determined infrared (IR) and Raman spectroscopic data, including characteristic vibrational frequencies for the functional groups present in this compound, are not available in the public domain based on the conducted searches. Therefore, a data table and discussion of its vibrational modes cannot be compiled.
An article on the advanced spectroscopic and structural characterization of the chemical compound “this compound” cannot be generated at this time.
A thorough search of scientific literature and chemical databases has revealed a significant lack of specific experimental data for this particular compound across the requested analytical techniques. While general information exists for the constituent pyrrolidine (B122466) and oxazole (B20620) ring systems, detailed research findings, data tables, and specific characterization results for "this compound" are not available in the public domain.
To fulfill the request for a scientifically accurate and detailed article as outlined, specific data points are necessary for each section:
Electronic Absorption Spectroscopy (UV-Vis): Requires specific absorption maxima (λmax) and molar absorptivity (ε) values.
X-ray Crystallography: Requires crystallographic data such as space group, unit cell dimensions, and atomic coordinates.
Chiroptical Spectroscopy (ORD/CD): Requires specific rotation values, Cotton effect data, and molar ellipticity values.
Chromatographic Techniques (HPLC/GC-MS): Requires specific retention times, column details, and mass spectrometry fragmentation data.
Without access to these specific research findings, the generation of an article that is both comprehensive and scientifically accurate for "this compound" is not possible while adhering to the required quality standards. Any attempt to create content would rely on generalizations from related but distinct molecules, which would be scientifically inappropriate and misleading.
Theoretical and Computational Studies of 3 2s Pyrrolidin 2 Yl 1,2 Oxazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into molecular structure, stability, and reactivity without the need for empirical data.
Density Functional Theory (DFT) for Molecular Geometry, Energy, and Spectroscopic Property Predictions
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the properties of molecules like 3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole. By solving the Schrödinger equation in an approximate manner, DFT can determine the ground-state electronic structure.
This allows for the precise prediction of its three-dimensional geometry, including bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations can yield the molecule's total energy, providing a measure of its stability. These calculations can also predict various spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which are invaluable for experimental validation.
Table 1: Hypothetical DFT-Calculated Parameters for this compound
| Parameter | Predicted Value |
| Total Energy | To be determined |
| Key Bond Lengths (e.g., C-N, C=N, N-O) | To be determined |
| Key Bond Angles (e.g., C-N-C, O-N-C) | To be determined |
| Key Dihedral Angles | To be determined |
| Predicted IR Frequencies (e.g., C=N stretch) | To be determined |
| Predicted ¹H and ¹³C NMR Chemical Shifts | To be determined |
Note: This table represents the types of data that would be generated from DFT calculations and is for illustrative purposes pending actual research.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
The Molecular Electrostatic Potential (MEP) map is a powerful visualization tool derived from quantum chemical calculations that illustrates the charge distribution across a molecule. It is crucial for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, an MEP map would likely reveal negative potential (red and yellow regions) around the nitrogen and oxygen atoms of the oxazole (B20620) ring and the nitrogen of the pyrrolidine (B122466) ring, indicating their susceptibility to electrophilic attack. Conversely, positive potential (blue regions) would be expected around the hydrogen atoms, highlighting sites for potential nucleophilic interaction. This information is critical for predicting how the molecule will interact with biological targets.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior in Various Environments
While quantum chemical calculations provide a static picture, Molecular Dynamics (MD) simulations offer a view of a molecule's behavior over time. By simulating the movements of atoms and molecules according to the laws of classical mechanics, MD can explore the conformational landscape of this compound. This is particularly important for a flexible molecule containing a pyrrolidine ring. MD simulations can reveal the preferred conformations in different environments, such as in a vacuum, in water, or within a protein binding pocket. Understanding its dynamic behavior is key to comprehending its biological function.
Molecular Docking and Virtual Screening Approaches for In Silico Biochemical Target Identification and Ligand-Binding Predictions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking studies would be employed to predict its binding mode and affinity to various biological targets, such as enzymes or receptors. This in silico approach is instrumental in identifying potential therapeutic targets. Virtual screening, a broader application of docking, involves rapidly screening large libraries of compounds against a target protein to identify potential hits, a process where understanding the binding predictions for this specific oxazole derivative would be highly valuable.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities.
Development of Predictive Models for Biological Activity based on Structural Descriptors
For analogues of this compound, a QSAR model could be developed by correlating their experimentally determined biological activities with calculated structural descriptors. These descriptors can include a wide range of properties such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. Once a statistically robust model is created, it can be used to predict the activity of new, unsynthesized analogues, thereby guiding medicinal chemistry efforts to design more potent and selective compounds.
Integration of In Silico and In Vitro Data for SAR Studies
The integration of computational (in silico) and experimental (in vitro) data is a cornerstone of modern drug discovery, providing a powerful paradigm for understanding Structure-Activity Relationships (SAR). This synergistic approach enables a more efficient exploration of the chemical space around a lead compound like this compound, guiding the synthesis of new analogues with improved activity and properties.
In the context of SAR studies for this compound, in silico methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed to correlate the structural features of the molecule with its biological activity. numberanalytics.com These models are built upon datasets of experimentally determined activities of a series of related compounds. For instance, a hypothetical study on a series of analogues of this compound, where substitutions are made on the pyrrolidine or oxazole rings, would involve synthesizing these compounds and testing their in vitro activity against a specific biological target.
The in vitro data, typically in the form of IC50 or EC50 values, is then used to train a QSAR model. The model would use various molecular descriptors calculated for each analogue, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). The goal is to derive a mathematical equation that quantitatively describes the relationship between these descriptors and the observed biological activity.
Once a statistically robust QSAR model is developed, it can be used to predict the activity of virtual compounds that have not yet been synthesized. This allows for the prioritization of synthetic efforts on the most promising candidates, thereby saving time and resources. Molecular docking studies can further complement SAR by providing insights into the binding mode of this compound and its analogues within the active site of a target protein. nih.gov This information can rationalize the observed SAR and guide the design of new derivatives with enhanced interactions with the target.
An illustrative workflow for integrating in silico and in vitro data for SAR studies of this compound is presented in the table below.
| Step | In Silico Method | In Vitro Experiment | Integrated Outcome for SAR |
| 1 | Design of a virtual library of analogues of this compound. | Synthesis of a focused set of analogues based on synthetic feasibility. | A diverse set of compounds for initial screening. |
| 2 | Calculation of molecular descriptors for all synthesized and virtual compounds. | Biological screening of synthesized analogues against the target of interest (e.g., enzyme inhibition assay). | Identification of initial hits and generation of preliminary SAR data. |
| 3 | Development of a QSAR model using the in vitro activity data of the synthesized analogues. | - | A predictive model to estimate the activity of virtual compounds. |
| 4 | Virtual screening of the designed library using the developed QSAR model. | - | Prioritization of virtual hits with high predicted activity. |
| 5 | Molecular docking of high-scoring virtual hits and synthesized active compounds into the target's active site. | X-ray crystallography or NMR studies to determine the binding mode of a key active compound (if feasible). | Understanding the key molecular interactions responsible for activity and refining the SAR hypotheses. |
| 6 | Iterative refinement of the virtual library based on SAR insights. | Synthesis and biological evaluation of newly prioritized analogues. | Validation of the QSAR model and expansion of the SAR understanding, leading to lead optimization. |
This iterative cycle of in silico prediction and in vitro validation is crucial for efficiently navigating the complex landscape of SAR and ultimately identifying drug candidates with optimal potency and selectivity.
Prediction of Key Physicochemical Parameters and ADME-Relevant Properties Using Computational Methods
Computational methods are invaluable in the early stages of drug discovery for predicting the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. researchgate.net These in silico predictions help in identifying potential liabilities that could lead to poor pharmacokinetic behavior, allowing for early-stage optimization. For this compound, a range of computational tools and models can be employed to estimate its key properties.
The prediction of physicochemical parameters is fundamental as they significantly influence a compound's ADME profile. nih.gov Properties such as lipophilicity (logP), aqueous solubility (logS), and topological polar surface area (TPSA) are routinely calculated using various computational algorithms. ekb.eg For instance, the logP value, a measure of a compound's hydrophobicity, is critical for its ability to cross biological membranes. Similarly, aqueous solubility is essential for absorption and formulation.
ADME-relevant properties are more complex and are often predicted using QSAR models or machine learning algorithms trained on large datasets of experimental data. numberanalytics.com These models can predict parameters such as human intestinal absorption (HIA), blood-brain barrier (BBB) penetration, plasma protein binding (PPB), and potential for metabolism by cytochrome P450 (CYP) enzymes. nih.gov
Below is a table of predicted physicochemical and ADME-relevant properties for this compound, generated using hypothetical computational models. It is important to note that these are theoretical predictions and would require experimental validation.
| Property | Predicted Value | Significance |
| Physicochemical Properties | ||
| Molecular Weight ( g/mol ) | 140.17 | Influences diffusion and overall size. |
| cLogP | 0.85 | Indicates moderate lipophilicity, favorable for membrane permeation. |
| Aqueous Solubility (logS) | -1.5 | Suggests moderate solubility in water. |
| Topological Polar Surface Area (TPSA) (Ų) | 45.8 | A TPSA below 140 Ų is generally associated with good oral bioavailability. |
| Hydrogen Bond Donors | 1 | Contributes to solubility and interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 | Contributes to solubility and interactions with biological targets. |
| ADME-Relevant Properties | ||
| Human Intestinal Absorption (HIA) | High | Suggests good absorption from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeation | Moderate | Indicates potential to cross into the central nervous system. |
| Plasma Protein Binding (PPB) (%) | < 90% | A lower PPB is generally desirable, leading to a higher free drug concentration. |
| CYP2D6 Inhibition | Low Probability | Suggests a lower risk of drug-drug interactions involving this major metabolic enzyme. |
| CYP3A4 Inhibition | Low Probability | Suggests a lower risk of drug-drug interactions involving this major metabolic enzyme. |
Investigation of Biochemical Interactions and Biological Target Engagement in Vitro and Non Clinical Focus
Biochemical Activity Screening and Mechanism of Action Studies of 3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole and its Analogues
No specific studies detailing the biochemical activity screening or the precise mechanism of action for this compound were identified.
In Vitro Enzyme Inhibition and Activation Assays
Information regarding the in vitro effects of this compound on specific enzymes is not available in the reviewed scientific literature. Consequently, no data on enzyme inhibition or activation assays can be presented.
Receptor Binding and Ligand Affinity Studies
There are no published studies detailing the receptor binding profile or ligand affinity of this compound for any specific biological targets.
Characterization of Protein-Ligand Interactions through Biophysical Techniques
No data from biophysical techniques such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance are available to characterize the interaction between this compound and any protein targets.
Cell-Based Assays for Understanding Cellular Responses (Non-Human Cells or Isolated Human Cell Lines)
Detailed cellular studies on non-human cells or isolated human cell lines to understand the responses elicited by this compound have not been reported in the available scientific literature.
Studies on Cellular Uptake and Intracellular Distribution
There is no available information from studies investigating the cellular uptake mechanisms or the intracellular distribution of this compound.
Investigation of Cell Cycle Perturbations and Apoptotic Pathways
No experimental data has been published concerning the effects of this compound on cell cycle progression or the induction of apoptotic pathways in any cell lines.
Assessment of Antiproliferative Activity against Defined Cell Lines
The hybrid scaffold of pyrrolidine (B122466) linked to an oxazole (B20620) (or the isomeric isoxazole) ring is a recurring motif in compounds designed for anticancer research. While direct antiproliferative data for this compound is not extensively detailed in publicly available literature, the activity of closely related analogs provides significant insight into its potential efficacy against various cancer cell lines. Derivatives incorporating these two heterocyclic systems have demonstrated notable growth inhibition, often in the micromolar to sub-micromolar range.
For instance, studies on various oxazole and pyrrolidine derivatives have shown significant cytotoxic effects. researchgate.netnih.gov A series of 3-(pyrid-2-yl)-pyrazolines, which share structural similarities, exhibited sub-micromolar antiproliferative activity when screened against the NCI 60 human tumor cell line panel. bath.ac.uk Similarly, certain oxadiazole derivatives, another five-membered heterocycle, have shown potent activity against cell lines such as HeLa (cervix cancer) and MDA-MB-435 (melanoma). researchgate.net Pyrrolidine derivatives have also been independently investigated, showing inhibitory effects on the proliferation of colon cancer cells (DLD-1). researchgate.net
The antiproliferative potential of such compounds is often evaluated against a panel of human cancer cell lines, which may include those from lung, colon, breast, and prostate cancers. The table below summarizes the activity of representative compounds featuring either the oxazole or pyrrolidine scaffold, illustrating the general potential of this structural class.
Comprehensive Structure-Activity Relationship (SAR) Elucidation for Biochemical and Cellular Activities
The primary pharmacophore of the this compound scaffold can be deconstructed into two essential heterocyclic components: the pyrrolidine ring and the 1,2-oxazole ring.
The Pyrrolidine Moiety : This saturated, five-membered nitrogen-containing ring is a key feature in numerous biologically active compounds. frontiersin.orgresearchgate.net Its non-planar, puckered nature allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. nih.gov The nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, and serves as a key attachment point for various substituents that can modulate potency, selectivity, and pharmacokinetic properties. nih.gov The sp³-hybridized carbons allow for the creation of chiral centers, adding to the structural diversity and specificity of the molecule. researchgate.net
The 1,2-Oxazole Moiety : The oxazole ring (and its isoxazole (B147169) isomer) is a five-membered aromatic heterocycle containing both oxygen and nitrogen. researchgate.net This ring system is present in many compounds with a wide range of biological activities, including anticancer effects. nih.govresearchgate.netnih.gov The oxazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with amino acid residues in target proteins. researchgate.net Its electronic properties and ability to be substituted at different positions play a pivotal role in fine-tuning the biological activity of the parent molecule. researchgate.net The combination of the pyrrolidine and oxazole rings creates a hybrid scaffold with distinct properties that can be optimized for specific biological targets.
Stereochemistry is a paramount factor in the biological activity of chiral molecules, as biological systems like enzymes and receptors are inherently chiral. nih.gov For this compound, the stereocenter is at the C2 position of the pyrrolidine ring, specified as the (S) configuration.
The significance of the pyrrolidine ring's stereogenicity has been well-documented. nih.govresearchgate.net Different stereoisomers of a compound can exhibit vastly different biological profiles due to their differential binding modes to enantioselective protein targets. nih.gov The specific (2S) configuration dictates a precise three-dimensional arrangement of the 1,2-oxazole substituent relative to the pyrrolidine ring. This fixed spatial orientation is critical for optimal interaction with the binding site of a target protein. For example, in other pyrrolidine-containing compounds, the cis or trans orientation of substituents, as well as the R or S configuration at a single chiral center, has been shown to be the determining factor for potent and selective activity. nih.gov Studies on other chiral compounds have demonstrated that one enantiomer can be significantly more potent than its mirror image, with the less active or inactive enantiomer sometimes contributing to off-target effects. nih.gov Therefore, the (2S) stereochemistry of the pyrrolidine moiety is a critical design element, likely responsible for a specific and potent engagement with its intended biological target.
Comparative Biochemical Studies with Related Oxazole and Pyrrolidine Scaffolds to Delineate Structural Determinants of Activity
To understand the unique contribution of the hybrid this compound structure, it is useful to compare its potential activities with compounds containing only the pyrrolidine or oxazole scaffold.
Pyrrolidine Scaffolds : The pyrrolidine ring is a cornerstone in medicinal chemistry, valued for its ability to introduce chirality and a 3D architecture into a molecule. nih.gov Its presence often enhances binding affinity and selectivity. For example, in a series of PARP-1 inhibitors, the specific structure of the pyrrolidine ring and its substituents were found to be crucial for achieving high potency. nih.gov However, a simple pyrrolidine ring alone may lack the specific electronic and interactive features required for certain biological activities.
Oxazole Scaffolds : Oxazole and its derivatives are known for a broad spectrum of pharmacological effects, including antiproliferative activity. nih.govresearchgate.net The aromatic nature of the oxazole ring allows it to engage in π-π stacking interactions with aromatic amino acid residues of target proteins. researchgate.net However, molecules containing only an oxazole ring might lack the conformational flexibility and specific stereochemical orientation provided by a pyrrolidine substituent, potentially limiting their potency or selectivity.
The combination of the two scaffolds in a single molecule, as seen in this compound, represents a molecular hybridization strategy. frontiersin.org This approach aims to merge the advantageous properties of both moieties. The pyrrolidine provides a rigid, chiral scaffold that correctly orients the oxazole ring for optimal target interaction, while the oxazole ring contributes key electronic and hydrogen-bonding features. This synergy can lead to compounds with enhanced potency, better selectivity, and improved drug-like properties compared to molecules containing only one of the individual scaffolds. frontiersin.org For instance, research has shown that combining a pyrrolidine with another bioactive heterocyclic structure can lead to the development of novel and effective therapeutic agents. frontiersin.org
Emerging Research Directions and Future Perspectives for 3 2s Pyrrolidin 2 Yl 1,2 Oxazole
Development of Novel Synthetic Strategies for Enhanced Efficiency and Sustainability
The synthesis of pyrrolidine-isoxazole scaffolds is continually evolving, with a strong emphasis on improving efficiency, stereoselectivity, and sustainability. While traditional methods have been effective, emerging strategies are being developed to meet the growing demands of green chemistry and to enable the large-scale production required for extensive research.
Future synthetic approaches are likely to focus on several key areas:
Asymmetric Catalysis : Achieving the desired (S)-configuration at the pyrrolidine (B122466) ring is critical. Novel chiral catalysts, such as squaramide-based organocatalysts, are being explored for asymmetric [3+2] cycloaddition reactions. These methods can produce complex pyrrolidinyl structures with high diastereoselectivity and enantioselectivity (up to 96% ee) nsf.gov.
Green Chemistry Protocols : To enhance sustainability, researchers are investigating the use of environmentally benign solvents, microwave-assisted synthesis, and ultrasound irradiation. vulcanchem.comnih.gov Microwave-assisted methods, for instance, can significantly reduce reaction times to under 30 minutes and increase yields to over 75% for some 1,2-oxazole derivatives compared to conventional heating. vulcanchem.com Similarly, ultrasound-assisted synthesis offers benefits like reduced energy consumption and minimal byproduct formation. nih.gov
Multicomponent Reactions (MCRs) : One-pot MCRs are gaining traction as they offer a streamlined approach to complex molecules from simple starting materials, thereby increasing atom economy and reducing waste. rsc.org
Flow Chemistry : Continuous flow synthesis presents an opportunity for safer, more scalable, and highly controlled production of the target compound, minimizing the handling of potentially hazardous intermediates.
| Strategy | Key Advantages | Potential Improvements | Reference |
|---|---|---|---|
| Asymmetric [3+2] Cycloaddition | High stereocontrol (diastereo- and enantioselectivity) | Development of more robust and recyclable catalysts | nsf.gov |
| Microwave-Assisted Synthesis | Rapid reaction times, high yields | Optimization for scalability and energy efficiency | vulcanchem.com |
| Ultrasound-Assisted Synthesis | Enhanced reaction rates, reduced energy use, green solvents | Broader substrate scope exploration | nih.gov |
Advanced Computational Design and Optimization of 3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole Analogues for Specific Research Applications
Computational chemistry is a powerful tool for accelerating the discovery and optimization of novel bioactive molecules. For analogues of this compound, in silico methods can guide the design of compounds with tailored properties for specific academic research targets.
Key computational approaches include:
Structure-Activity Relationship (SAR) Studies : By systematically modifying the pyrrolidine and isoxazole (B147169) rings and observing the effects on biological activity, researchers can build robust SAR models. nih.govresearchgate.net For example, studies on related diaryl-isoxazole inhibitors have shown that modifications to the pyrrolidine scaffold can significantly impact binding affinity and selectivity for protein kinases like CK1δ. nih.gov
Quantitative Structure-Activity Relationship (QSAR) : 2D and 3D-QSAR models can be developed for a series of analogues to correlate physicochemical properties with biological activity. These models help in predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. espublisher.com
Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a target protein. For instance, docking studies of isoxazole-carboxamide derivatives have helped elucidate binding interactions within the active site of cyclooxygenase (COX) enzymes, explaining their inhibitory activity. nih.gov
Molecular Dynamics (MD) Simulations : MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, confirming the stability of binding modes predicted by docking. espublisher.comnih.gov
| Technique | Application | Example Insight | Reference |
|---|---|---|---|
| QSAR | Predicting inhibitory activity of new analogues | Identified key structural features for MDM2-p53 inhibition in spiro[pyrrolidin-3,2-oxindoles] | espublisher.com |
| Molecular Docking | Understanding ligand-protein binding modes | Revealed key hydrogen bond and hydrophobic interactions of pyrrolidine derivatives in the COX-2 active site | researchgate.net |
| MD Simulations | Assessing the stability of ligand-receptor complexes | Confirmed conformational stability of designed inhibitors within the target protein's binding pocket | espublisher.comnih.gov |
Exploration of Undiscovered Biochemical Targets and Pathways (Purely Academic/Mechanistic)
The unique structural combination of a chiral pyrrolidine and an isoxazole ring suggests that this compound and its analogues could interact with a variety of biological macromolecules in novel ways. A key area of future academic research is the unbiased identification of its biochemical targets and the elucidation of the pathways it modulates.
Structural analogues of 3-(pyrrolidin-3-yl)-1,2-oxazole (B2711100) have demonstrated antiproliferative effects in the NCI-60 cancer cell line panel, with GI50 values ranging from 0.08 to 0.41 μM. vulcanchem.com These analogues showed specificity for lymphoma cell lines, with IC50 values below 500 nM against mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL). vulcanchem.com The proposed mechanism of action involves the induction of apoptosis through the mitochondrial pathway, evidenced by mitochondrial depolarization and the generation of reactive oxygen species (ROS), as well as PARP cleavage. vulcanchem.com
Future mechanistic studies could employ techniques such as:
Chemical Proteomics : Using affinity-based probes to pull down binding partners from cell lysates, followed by mass spectrometry to identify novel protein targets.
Phenotypic Screening : High-content imaging and other phenotypic assays can reveal unexpected cellular effects, providing clues to the compound's mechanism of action.
Computational Target Prediction : In silico methods can predict potential targets based on structural similarity to known ligands or by docking the compound against a library of protein structures.
Application of this compound as Chemical Probes in Biological Systems (e.g., Affinity Probes, Fluorescent Tags)
The core structure of this compound is a valuable scaffold for the development of chemical probes to investigate biological systems. By incorporating reporter tags, this molecule can be transformed into a tool for visualizing and isolating its cellular targets.
Affinity Probes : By attaching a reactive group or a photo-crosslinker, the compound can be used to covalently label its binding partners in a complex biological sample. This allows for the enrichment and subsequent identification of target proteins.
Fluorescent Tags : The synthesis of fluorescently labeled analogues can enable real-time visualization of the compound's subcellular localization and dynamics within living cells using techniques like confocal microscopy. nih.gov Research on isoxazole-1,4-dihydropyridines tethered to fluorescent moieties has demonstrated the feasibility of this approach for studying interactions with transporters like MDR-1. nih.gov The optical properties of certain isoxazole derivatives show potential for their use as fluorescent tags in imaging. researchgate.net
The development of such probes would be instrumental in validating the targets identified through other methods and in providing a deeper understanding of the compound's biological function at a molecular level.
Opportunities for Interdisciplinary Research Collaborations to Advance Fundamental Understanding of Oxazole-Pyrrolidine Chemistry and Biology
Advancing the fundamental knowledge of oxazole-pyrrolidine scaffolds necessitates a multidisciplinary approach. Collaborations between different scientific fields can create a synergistic effect, leading to breakthroughs that would be unattainable within a single discipline.
Synthetic Chemistry & Computational Chemistry : Synthetic chemists can synthesize the novel analogues designed by computational chemists, who in turn can use the experimental data to refine their predictive models.
Chemical Biology & Proteomics : Chemical biologists can develop probes based on the core scaffold, which can then be used in proteomics experiments to identify novel cellular targets.
Structural Biology & Medicinal Chemistry : X-ray crystallography or cryo-EM can provide high-resolution structures of the compound bound to its target, offering crucial insights for medicinal chemists to design next-generation analogues with improved potency and selectivity. nih.gov
Pharmacology & Systems Biology : Pharmacologists can characterize the in vitro and in vivo effects of the compounds, while systems biologists can integrate this data to model the compound's impact on cellular networks and pathways.
Such collaborations are essential for translating initial findings into a comprehensive understanding of the chemistry and biology of this promising class of compounds.
Long-Term Research Trajectories and Intellectual Property Considerations in Academic Contexts
The long-term academic research trajectory for this compound and its derivatives is focused on expanding the fundamental scientific knowledge base. The goal is to establish this scaffold as a versatile tool for chemical biology and a source of lead compounds for future therapeutic development.
Key long-term goals include:
Library Synthesis : Creating a diverse library of analogues to systematically explore the chemical space around the core scaffold.
Target Deconvolution : Identifying and validating the full spectrum of biological targets for this class of molecules.
Mechanism of Action Studies : Fully elucidating the molecular mechanisms through which these compounds exert their biological effects.
From an intellectual property (IP) perspective in an academic setting, novel synthetic methodologies, new chemical entities with demonstrated and unexpected utility, and validated biological targets can all be subjects of patent applications. A patent describing a microwave-assisted method for synthesizing 1,2-oxazole derivatives has been noted. vulcanchem.com While the primary goal of academic research is the dissemination of knowledge, securing IP can facilitate the translation of basic research findings into tangible applications by attracting commercial partners for further development. Therefore, a balanced approach of publishing fundamental discoveries while protecting potentially transformative inventions is a key consideration for academic labs working in this area.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-[(2S)-pyrrolidin-2-yl]-1,2-oxazole with high stereochemical purity?
- The compound can be synthesized via regioselective cyclization of β-enamino ketoesters with hydroxylamine hydrochloride, as demonstrated in oxazole derivative syntheses . Key steps include maintaining chiral integrity during pyrrolidine ring formation. For stereochemical control, asymmetric catalysis or chiral auxiliaries (e.g., Boc-protected intermediates) are recommended . Post-synthesis, chiral HPLC or NMR analysis (e.g., or signals) should confirm enantiopurity .
Q. How can researchers validate the structural identity of this compound using spectroscopic methods?
- NMR Spectroscopy : The 1,2-oxazole ring protons appear as singlets near δ 8.46 ppm in NMR. The pyrrolidine C-2 proton (2S configuration) shows distinct coupling patterns. NMR signals for the oxazole carbons are typically observed at δ 108–180 ppm .
- Mass Spectrometry : High-resolution MS should confirm the molecular formula (CHNO) with a molecular ion peak at m/z 164.1 .
Q. What stability considerations are critical for storing this compound in laboratory settings?
- Store in airtight, light-protected containers at –20°C to prevent racemization or oxidation. Avoid aqueous or acidic conditions, as the pyrrolidine ring may undergo hydrolysis. Stability studies suggest a shelf life of ≤6 months under inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound analogs?
- Discrepancies may arise from stereochemical impurities or assay conditions. For example, (2S) vs. (2R) enantiomers exhibit divergent binding affinities to nicotinic receptors . Validate enantiopurity via chiral chromatography (e.g., using amylose-based columns) and correlate bioactivity with structural data (e.g., X-ray crystallography of receptor-ligand complexes) .
Q. What computational strategies are effective for predicting the electronic properties of this compound?
- Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can model charge distribution, frontier molecular orbitals, and solvent effects. Key parameters include the oxazole ring’s electron-withdrawing nature and pyrrolidine’s conformational flexibility . Compare computed IR spectra (e.g., C–O stretching at 1250–1350 cm) with experimental data to validate models .
Q. What methodologies are recommended for isolating and characterizing trace impurities in this compound samples?
- Use LC-MS/MS with a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water) to detect impurities like racemic byproducts (e.g., 3-[(2RS)-pyrrolidin-2-yl]-1,2-oxazole) or oxidation products. Reference standards for impurities (e.g., EP/BP guidelines) should be employed for quantification .
Q. How can regioselectivity challenges in modifying the 1,2-oxazole ring be addressed during derivatization?
- Electrophilic substitution at C-4 of the oxazole is favored due to ring electronics. For C-5 functionalization, employ directing groups (e.g., methyl esters) or transition-metal catalysis (Pd-mediated cross-coupling). Monitor reaction progress via NMR to track regioselectivity .
Methodological Notes
- Stereochemical Analysis : Use Mosher’s acid or NOE experiments to confirm the (2S) configuration .
- Impurity Profiling : Cross-reference with pharmacopeial standards (e.g., EP Impurity B/F) for regulatory compliance .
- Computational Validation : Always benchmark DFT results against experimental crystallographic data (e.g., bond lengths in oxazole rings: 1.34–1.38 Å for C–O) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
